N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide
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Overview
Description
The compound is a derivative of 2,2’-bithiophene . Bithiophene is a type of thiophene, a sulfur-containing aromatic compound, and it’s used as a building block in various organic electronics .
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, bithiophene derivatives are often synthesized through Stille coupling reactions . This involves the reaction of a halogenated thiophene with a stannyl thiophene in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of your compound would likely be influenced by the bithiophene core. Bithiophene and similar compounds often have band gaps around 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below -5.20 eV .Chemical Reactions Analysis
Again, while specific reactions involving your compound aren’t available, bithiophene compounds are known to undergo various reactions. For instance, they can be polymerized to form conjugated polymers, which have applications in organic field-effect transistors .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its bithiophene core. For instance, bithiophene compounds often have good thermal stability and exhibit strong π-π interactions due to their conjugated structure .Scientific Research Applications
Anti-cancer Potential
Bithiophene derivatives, including compounds structurally related to N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide, have shown promising anti-cancer properties. A study by Algharib et al. (2022) explored the anti-cancer efficacy of Bithienyl Fluorobenzamidine (BFB), a compound with similarities to the chemical , on mouse leukemic models. The research found that BFB effectively ameliorates leukemia histological and hematological markers, inducing cell cycle arrest and apoptosis while suppressing the Akt pathway, suggesting a promising therapeutic candidate against Acute Myeloid Leukemia (AML) through these mechanisms Algharib et al., 2022.
Corrosion Inhibition and Biocidal Properties
Another application area is in corrosion inhibition and biocidal properties. Abousalem et al. (2019) investigated the effect of fluorophenyl‑2,2′‑bichalcophenes on corrosion of carbon steel in hydrochloric acid, demonstrating significant corrosion protection. The study found that derivatives like 4‑([2,2′‑bithiophene]‑5‑yl)‑2‑fluorobenzamidine exhibited promising inhibition efficiency, alongside biocidal action against bacteria responsible for microbial influenced corrosion (MIC). This dual functionality could be economically and environmentally beneficial, highlighting the versatility of bithiophene derivatives in industrial applications Abousalem et al., 2019.
Photovoltaic and Organic Electronics
In the realm of material science, particularly organic electronics and photovoltaics, derivatives of this compound contribute to the development of novel materials with improved optoelectronic properties. He et al. (2015) designed and synthesized isostructural low-band-gap small molecules containing one-atom substitutions (S for Se), based on electron-rich units like benzo[1,2-b:4,5-b']dithiophene, to investigate their impact on optoelectronic properties and photovoltaic performance. These compounds showed potential in enhancing the efficiency of organic photovoltaic devices, indicating the importance of bithiophene derivatives in developing high-performance solar cells He et al., 2015.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXWKXNGQWMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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